Hectorite

Übersicht

Beschreibung

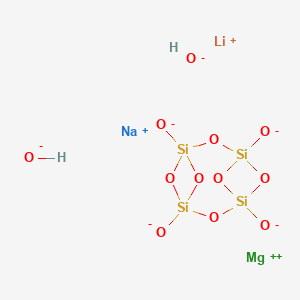

Hectorite is a rare, soft, greasy, white clay mineral with the chemical formula Na0.3(Mg,Li)3Si4O10(OH)2 . It belongs to the smectite group of phyllosilicates and is characterized by its unique cation exchange capacity, surface reactivity, and adsorption properties . This compound was first described in 1941 and named after its occurrence near Hector, California . It is known for its ability to delaminate in water into individual nanolayers, which can reassemble in various ways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hectorite can be synthesized using several methods, including hydrothermal synthesis, melt synthesis, and structure-directed synthesis .

Hydrothermal Synthesis: This method involves reacting a mixture of sodium silicate, magnesium chloride, and lithium chloride in an autoclave at high temperatures and pressures.

Melt Synthesis: In this method, the raw materials are melted together at high temperatures, followed by rapid cooling to form this compound.

Structure-Directed Synthesis: This involves using templates or structure-directing agents to guide the formation of this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis due to its efficiency and ability to produce high-purity this compound . The process includes mixing the raw materials in precise proportions, followed by controlled heating and cooling to achieve the desired crystalline structure .

Analyse Chemischer Reaktionen

Hectorite undergoes various chemical reactions, including ion exchange, intercalation, pillaring, and grafting .

Ion Exchange: this compound can exchange its interlayer cations with other cations, such as sodium, potassium, or calcium, under mild conditions.

Intercalation: This involves inserting molecules or ions between the layers of this compound, which can be achieved using organic or inorganic reagents.

Common reagents used in these reactions include sodium chloride, potassium chloride, and various organic molecules . The major products formed depend on the specific reaction and reagents used, but they often include modified this compound with enhanced properties .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Hectorite has garnered attention in the pharmaceutical industry as a potential drug carrier due to its biocompatibility and ability to enhance drug solubility. Recent studies have demonstrated that this compound can facilitate the cellular uptake of drugs. For instance, research involving the covalent grafting of methotrexate (an anticancer drug) onto this compound has shown promising results for targeted drug delivery systems. The study utilized confocal laser scanning microscopy to analyze cellular uptake pathways, revealing that this compound can penetrate cellular membranes and localize within the cytoplasm .

Tissue Engineering

This compound's structural properties enable its use in tissue engineering applications. Its ability to form hydrogels and its compatibility with biological tissues make it an attractive candidate for scaffolds in regenerative medicine. A recent study highlighted the use of synthetic this compound in 3D cell culture systems, demonstrating its potential to support cell growth and proliferation .

| Application | Description | Key Findings |

|---|---|---|

| Drug Delivery | Carrier for anticancer drugs | Enhanced cellular uptake and cytotoxicity |

| Tissue Engineering | Scaffold for cell growth | Supports 3D cell cultures |

Adsorption of Contaminants

This compound exhibits excellent adsorption properties due to its high surface area and cation exchange capacity. It has been effectively used to remove organic contaminants from aqueous solutions, addressing environmental pollution concerns. Studies have shown that modified this compound can adsorb anionic dyes and other pollutants efficiently, making it suitable for wastewater treatment applications .

Radioactive Waste Management

The unique properties of this compound also make it a candidate for isolating radioactive waste. Its multi-barrier system can effectively contain radioactive materials, reducing the risk of environmental contamination .

Rheology Modifiers

This compound is widely used as a rheological additive in various formulations due to its thixotropic properties. It enhances the viscosity and stability of paints, coatings, and other materials. The unique morphology of this compound allows it to provide superior performance compared to traditional clays like bentonite .

Nanocomposites

The ability to modify this compound through ion exchange and intercalation has led to its incorporation into polymer nanocomposites. These composites exhibit improved mechanical properties and thermal stability, making them suitable for advanced applications in packaging, automotive, and aerospace industries .

Case Study 1: this compound in Drug Delivery

A study investigated the potential of this compound as a drug delivery system by covalently attaching methotrexate to its structure. The results indicated that the this compound-methotrexate nanomaterial showed effective drug release kinetics under physiological conditions while exhibiting cytotoxic effects on cancer cell lines such as MCF-7 and HL-60R .

Case Study 2: this compound for Environmental Remediation

Research focused on modifying this compound with cationic surfactants to enhance its adsorption capacity for anionic dyes from wastewater. The modified this compound demonstrated significantly improved adsorption rates compared to unmodified samples, highlighting its effectiveness as an environmentally friendly adsorbent material .

Wirkmechanismus

The mechanism by which hectorite exerts its effects is primarily through its cation exchange capacity and surface reactivity .

Cation Exchange Capacity: this compound can exchange its interlayer cations with other cations in solution, which is useful in applications such as water purification and catalysis.

Surface Reactivity: The high surface area and reactivity of this compound allow it to adsorb various molecules, making it effective in adsorption and catalysis processes.

Vergleich Mit ähnlichen Verbindungen

Hectorite is often compared with other smectite clays, such as montmorillonite, saponite, and beidellite .

Montmorillonite: Similar to this compound, montmorillonite has a high cation exchange capacity but differs in its chemical composition and layer charge.

Saponite: Saponite has a similar structure to this compound but contains more magnesium and less lithium.

Beidellite: Beidellite is another smectite clay with a higher aluminum content compared to this compound.

This compound’s uniqueness lies in its specific cation exchange capacity, surface reactivity, and ability to form stable dispersions in water .

Biologische Aktivität

Hectorite is a naturally occurring clay mineral belonging to the smectite group, primarily composed of magnesium, lithium, and silicate. Its unique layered structure and high cation exchange capacity make it an interesting subject for various biological applications, including drug delivery, wound healing, and wastewater treatment. This article explores the biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Composition and Structure

This compound has a general chemical formula of . Its layered structure allows for significant interlayer spacing, which facilitates the adsorption of various ions and molecules. This property is crucial for its applications in biological systems.

Biological Applications

1. Drug Delivery Systems

This compound has been investigated as a potential carrier for drug delivery due to its biocompatibility and ability to encapsulate therapeutic agents. A study reported the synthesis of this compound-based nanomaterials that enhance the release profiles of drugs while maintaining their stability (Zhou et al., 2021) . The layered structure allows for the loading of multiple active ingredients, which can be beneficial in combination therapies.

2. Wound Healing

Research indicates that this compound can be used in hydrogels designed for wound healing applications. A study characterized a this compound/spring water hydrogel, demonstrating its potential to promote healing through moisture retention and antibacterial properties (MDPI, 2020) . The hydrogel's composition was analyzed using X-ray diffraction and thermal analysis, confirming its stability and efficacy in biological environments.

| Property | This compound/Spring Water Hydrogel |

|---|---|

| Moisture Retention | High |

| Antibacterial Activity | Positive |

| Biocompatibility | Confirmed |

3. Wastewater Treatment

This compound has shown promise in the field of environmental biology, particularly in wastewater treatment. A study demonstrated the successful immobilization of Ralstonia pickettii bacteria within a this compound matrix for the biodegradation of azo dyes like methyl orange (RSC Advances, 2024) . The immobilization enhanced the degradation rates compared to free bacterial cells, highlighting the potential of this compound as a support material in bioremediation processes.

Case Studies

Case Study 1: Biodegradation of Methyl Orange

In this study, this compound was used to immobilize Ralstonia pickettii, resulting in improved degradation kinetics for methyl orange:

- Initial Concentration : 50 mg/L

- Degradation Rate (BHec-RP) : 0.025 mg/L/h

- Degradation Rate (Free Cells) : 0.015 mg/L/h

The results indicated that the immobilized system was significantly more effective than free cells, suggesting that this compound enhances microbial activity through better substrate availability and protection from environmental stressors .

Case Study 2: Wound Healing Hydrogels

The this compound-based hydrogel was evaluated for its effectiveness in promoting wound healing:

- Moisture Retention : Maintained optimal levels for healing.

- Antibacterial Efficacy : Showed significant inhibition against common pathogens.

- Patient Feedback : Positive outcomes reported in clinical settings.

This case study underscores the potential of this compound in developing advanced wound care products .

Eigenschaften

IUPAC Name |

lithium;magnesium;sodium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mg.Na.O10Si4.2H2O/c;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h;;;;2*1H2/q+1;+2;+1;-4;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLMIXQRALPRBC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LiMgNaO12Si4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12173-47-6 | |

| Record name | Hectorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012173476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hectorite (clay mineral) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.